
Androst-4-ene-3,17-diol
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Androst-4-ene-3,17-diol typically involves the reduction of Androst-4-ene-3,17-dione. One common method is the catalytic hydrogenation of Androst-4-ene-3,17-dione using a palladium catalyst under hydrogen gas. This reaction selectively reduces the ketone groups to hydroxyl groups, yielding this compound.
Industrial Production Methods: Industrial production of this compound often involves microbial biotransformation. Specific strains of Mycobacterium are engineered to convert phytosterols into Androst-4-ene-3,17-dione, which is then further reduced to this compound. This method is favored for its efficiency and scalability .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form Androst-4-ene-3,17-dione. This reaction is typically carried out using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form various dihydro derivatives. For example, reduction with lithium aluminum hydride can yield this compound derivatives with different stereochemistry.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups. For instance, acetylation with acetic anhydride can produce acetylated derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, catalytic hydrogenation with palladium.
Substitution Reagents: Acetic anhydride for acetylation.
Major Products:
Oxidation Products: Androst-4-ene-3,17-dione.
Reduction Products: Various dihydro derivatives.
Substitution Products: Acetylated derivatives.
Applications De Recherche Scientifique
Chemical Synthesis and Industrial Applications
Synthesis Methods:
Androst-4-ene-3,17-diol is primarily synthesized through the reduction of Androst-4-ene-3,17-dione. Common methods include:
- Catalytic Hydrogenation: Utilizing a palladium catalyst under hydrogen gas to selectively reduce ketone groups to hydroxyl groups.
- Microbial Biotransformation: Specific strains of Mycobacterium are engineered to convert phytosterols into Androst-4-ene-3,17-dione, which is then reduced to this compound. This method is favored for its efficiency and scalability in industrial production.
Reactions:
The compound can undergo various reactions:
- Oxidation: To form Androst-4-ene-3,17-dione using oxidizing agents like chromium trioxide.
- Reduction: To yield dihydro derivatives through agents such as lithium aluminum hydride.
- Substitution: Particularly at hydroxyl groups; for example, acetylation with acetic anhydride can produce acetylated derivatives.
Hormonal Precursor
This compound serves as a precursor to testosterone. It is converted into testosterone through enzymatic pathways involving 17β-hydroxysteroid dehydrogenase. This conversion is crucial for increasing testosterone levels in the body.
Estrogenic Activity
While primarily an androgen precursor, this compound exhibits weak estrogenic properties. It binds to estrogen receptors with approximately 0.5% affinity relative to estradiol, suggesting potential implications in conditions sensitive to both androgenic and estrogenic signaling.
Medical Research Applications
Hormone Replacement Therapy:
Research indicates that this compound may be beneficial in hormone replacement therapy for conditions related to low testosterone levels. Its anabolic properties are also explored for treating osteoporosis and muscle wasting disorders.
Aromatase Inhibition:
Certain derivatives of Androst-4-enes have shown significant aromatase inhibitory activity, which is important in treating hormone-sensitive cancers like breast cancer.
Case Studies
A study evaluating the aromatase inhibitory activity of various derivatives of Androst-4-enes revealed that specific structural modifications can enhance biological activity. The following table summarizes key findings from this research:
Compound | Aromatase Inhibition (%) | Ki (nM) |
---|---|---|
4-Chloro-3β-hydroxy-4-androsten-17-one oxime | 93.8 ± 1.1 | 170 |
DHEA-17-Oxime | 82.3 ± 3.5 | 455 |
4-Azido-3β-hydroxy-4-androsten-17-one oxime | 32.8 ± 5.1 | Not reported |
These findings indicate that modifications at specific positions on the steroid structure significantly influence biological activity.
Clinical Implications
Research has explored the therapeutic potential of this compound in treating conditions such as osteoporosis and muscle wasting disorders due to its anabolic properties. However, careful monitoring is necessary due to the risk of hormonal imbalances associated with its use.
Mécanisme D'action
Androst-4-ene-3,17-diol exerts its effects primarily by serving as a precursor to testosterone. It is converted to testosterone through enzymatic pathways involving 17β-hydroxysteroid dehydrogenase. This conversion increases the levels of testosterone in the body, which then binds to androgen receptors to exert its effects. The compound also has weak estrogenic activity due to its conversion to estrogen via aromatase .
Comparaison Avec Des Composés Similaires
Androst-4-ene-3,17-dione: A precursor to both testosterone and estrogen, similar to Androst-4-ene-3,17-diol but with a ketone group instead of hydroxyl groups.
Androst-5-ene-3β,17β-diol: Another androstenediol that is structurally similar but has a different position of the double bond.
Testosterone: The primary male sex hormone, which this compound is converted into.
Uniqueness: this compound is unique in its higher conversion rate to testosterone compared to Androst-4-ene-3,17-dione. This makes it a more efficient precursor for increasing testosterone levels .
Activité Biologique
Androst-4-ene-3,17-diol, commonly referred to as 4-androstenediol, is a steroid hormone with significant biological activity, particularly in the context of androgenic and estrogenic effects. Its role as a precursor to testosterone and its potential applications in clinical settings have garnered considerable research interest. This article reviews the biological activity of this compound, focusing on its mechanisms of action, metabolic pathways, and implications for health and disease.
- IUPAC Name : Androst-4-ene-3β,17β-diol
- Molecular Formula : C19H30O2
- Molar Mass : 290.447 g/mol
This compound primarily functions as a weak androgen. It is converted into testosterone at a rate of approximately 15.76%, which is significantly higher than that of its analogs like 4-androstenedione . Its structure allows it to interact with androgen receptors, albeit with lower intrinsic activity compared to testosterone or dihydrotestosterone (DHT), leading to both agonistic and antagonistic effects depending on the hormonal environment.
Estrogenic Activity
While primarily an androgen precursor, this compound also exhibits weak estrogenic properties. It has been shown to bind to estrogen receptors (ERα and ERβ) with about 0.5% and 0.6% affinity relative to estradiol . This dual activity suggests potential implications in conditions sensitive to both androgenic and estrogenic signaling.
Biological Effects
- Aromatase Inhibition :
- Studies have demonstrated that various derivatives of androst-4-ene compounds can act as aromatase inhibitors, which are crucial in the treatment of hormone-sensitive cancers like breast cancer. For instance, certain synthesized derivatives showed significant inhibition rates exceeding that of standard treatments like formestane .
- Androgenic Effects :
Case Studies
A study investigated the aromatase inhibitory activity of various derivatives of androst-4-enes, revealing that compounds with specific structural modifications exhibited enhanced potency against aromatase compared to others . The following table summarizes key findings from this research:
Compound | Aromatase Inhibition (%) | Ki (nM) |
---|---|---|
4-Chloro-3β-hydroxy-4-androsten-17-one oxime | 93.8 ± 1.1 | 170 |
DHEA-17-Oxime | 82.3 ± 3.5 | 455 |
4-Azido-3β-hydroxy-4-androsten-17-one oxime | 32.8 ± 5.1 | Not reported |
These findings indicate that modifications at specific positions on the steroid structure can significantly influence biological activity.
Clinical Implications
Research has also explored the therapeutic potential of this compound in treating conditions such as osteoporosis and muscle wasting disorders due to its anabolic properties . However, its use must be carefully monitored due to the risk of hormonal imbalances.
Propriétés
IUPAC Name |
(8R,9S,10R,13S,14S)-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,13-17,20-21H,3-10H2,1-2H3/t13?,14-,15-,16-,17?,18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTWKVFKBPAFDK-WJWLXVOASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(CCC34C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2O)CCC4=CC(CC[C@]34C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.